molecular formula C16H12O2 B13788941 2,3-Dihydro-2,3-dihydroxyfluoranthene CAS No. 83606-69-3

2,3-Dihydro-2,3-dihydroxyfluoranthene

Cat. No.: B13788941
CAS No.: 83606-69-3
M. Wt: 236.26 g/mol
InChI Key: WZPSABMMMAFNIT-UHFFFAOYSA-N
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Description

2,3-Dihydro-2,3-dihydroxyfluoranthene is a metabolite of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). This compound is formed through the metabolic processes involving the oxidation of fluoranthene. It is known for its mutagenic properties and has been studied for its potential effects on human health and the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,3-Dihydro-2,3-dihydroxyfluoranthene typically involves the oxidation of fluoranthene. This can be achieved through various chemical reactions, including the use of liver homogenates from pretreated rats . The reaction conditions often involve the use of specific enzymes and cofactors that facilitate the oxidation process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as this compound is primarily studied in a research context. the general approach would involve large-scale oxidation reactions using appropriate catalysts and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2,3-dihydroxyfluoranthene undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex metabolites.

    Reduction: Reduction reactions can convert it back to fluoranthene or other related compounds.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like liver homogenates, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include more oxidized metabolites of fluoranthene, reduced forms of the compound, and substituted derivatives that may have different biological activities .

Scientific Research Applications

2,3-Dihydro-2,3-dihydroxyfluoranthene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2,3-dihydroxyfluoranthene involves its interaction with DNA, leading to mutations. The compound is metabolized by enzymes in the liver, forming reactive intermediates that can bind to DNA and cause genetic alterations. These interactions are mediated by specific molecular pathways involving cytochrome P450 enzymes and other metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-2,3-dihydroxyfluoranthene is unique due to its specific formation pathway and its distinct mutagenic properties. Unlike other similar compounds, it is formed through the oxidation of fluoranthene and has been extensively studied for its potential health effects .

Properties

CAS No.

83606-69-3

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

2,3-dihydrofluoranthene-2,3-diol

InChI

InChI=1S/C16H12O2/c17-14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)18/h1-8,14,16-18H

InChI Key

WZPSABMMMAFNIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC(C(C4=CC=C3)O)O

Origin of Product

United States

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